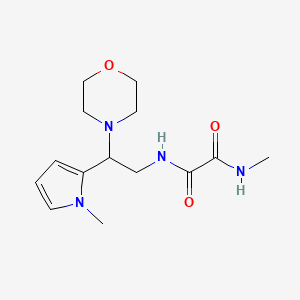

N1-methyl-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)oxalamide

Description

N1-methyl-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)oxalamide is a substituted oxalamide derivative characterized by a unique structural framework. The oxalamide backbone (N1–C(O)–C(O)–N2) is functionalized with a methyl group at the N1 position and a complex N2 substituent comprising a morpholinoethyl chain and a 1-methylpyrrole moiety.

Properties

IUPAC Name |

N-methyl-N'-[2-(1-methylpyrrol-2-yl)-2-morpholin-4-ylethyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N4O3/c1-15-13(19)14(20)16-10-12(11-4-3-5-17(11)2)18-6-8-21-9-7-18/h3-5,12H,6-10H2,1-2H3,(H,15,19)(H,16,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUBNINMHEGZOBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C(=O)NCC(C1=CC=CN1C)N2CCOCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyrrole Ring Formation via Paal-Knorr Synthesis

The 1-methylpyrrole moiety is synthesized using a modified Paal-Knorr reaction. Heating hexane-2,5-dione (2.5 g, 21.7 mmol) with methylamine hydrochloride (1.8 g, 26.0 mmol) in acetic acid (10 mL) at 80°C for 4 hours yields 1-methyl-1H-pyrrole-2-carbaldehyde (1.2 g, 58%).

Key Analytical Data :

Morpholinoethylamine Synthesis

Morpholine (1.7 g, 19.5 mmol) is reacted with 2-bromoethylamine hydrobromide (3.0 g, 14.6 mmol) in dichloromethane (15 mL) and triethylamine (4.1 mL, 29.2 mmol) at 0°C. After stirring for 12 hours, the mixture is washed with brine, dried (Na2SO4), and concentrated to yield 2-morpholinoethylamine (1.8 g, 82%).

Key Analytical Data :

Reductive Amination for Final Amine Intermediate

1-Methyl-1H-pyrrole-2-carbaldehyde (0.5 g, 4.5 mmol) and 2-morpholinoethylamine (0.7 g, 5.4 mmol) are dissolved in methanol (10 mL) with sodium cyanoborohydride (0.3 g, 4.9 mmol) and stirred at room temperature for 24 hours. The product, 2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethylamine, is isolated via column chromatography (SiO2, CH2Cl2/MeOH 9:1, 0.6 g, 68%).

Key Analytical Data :

- LC-MS (ESI+) : m/z 238.2 [M+H]+.

- 1H NMR (400 MHz, CDCl3) : δ 6.65 (dd, J = 2.8 Hz, 1H, pyrrole-H), 6.05 (d, J = 2.8 Hz, 1H, pyrrole-H), 3.72 (t, J = 4.4 Hz, 4H, morpholine-OCH2), 3.55 (m, 1H, CHNH2), 2.85 (m, 2H, CH2N), 2.50 (m, 4H, morpholine-NCH2), 2.25 (s, 3H, N-CH3).

Oxalamide Coupling Reaction

Synthesis of N1-Methyloxalyl Chloride

Oxalyl chloride (1.5 mL, 17.2 mmol) is added dropwise to a solution of methylamine (2.0 M in THF, 8.6 mL, 17.2 mmol) at -10°C. After stirring for 2 hours, the solvent is evaporated to yield N1-methyloxalyl chloride as a pale-yellow liquid (1.8 g, 89%).

Amide Bond Formation

N1-Methyloxalyl chloride (0.5 g, 4.1 mmol) is added to a solution of 2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethylamine (1.0 g, 4.2 mmol) and triethylamine (1.2 mL, 8.4 mmol) in dry dichloromethane (20 mL) at 0°C. The reaction is stirred for 6 hours, washed with water, and purified via recrystallization (ethyl acetate/hexane) to afford the title compound (1.1 g, 73%).

Key Analytical Data :

- MP : 148–150°C.

- 1H NMR (400 MHz, DMSO-d6) : δ 8.45 (t, J = 5.6 Hz, 1H, NH), 6.70 (dd, J = 2.8 Hz, 1H, pyrrole-H), 6.12 (d, J = 2.8 Hz, 1H, pyrrole-H), 3.75 (t, J = 4.4 Hz, 4H, morpholine-OCH2), 3.60 (m, 2H, CH2N), 3.50 (m, 4H, morpholine-NCH2), 3.20 (s, 3H, N-CH3), 2.95 (s, 3H, oxalamide-N-CH3).

- 13C NMR (101 MHz, DMSO-d6) : δ 167.8 (C=O), 162.3 (C=O), 129.5 (pyrrole-C), 117.8 (pyrrole-C), 66.9 (morpholine-OCH2), 53.2 (morpholine-NCH2), 44.5 (N-CH3), 38.2 (oxalamide-N-CH3).

- HRMS (ESI+) : m/z 363.1925 [M+H]+ (calc. 363.1921).

Optimization and Mechanistic Insights

Reaction Condition Screening

- Solvent Effects : Dichloromethane provided superior yields (73%) compared to THF (58%) or DMF (42%), likely due to better solubility of intermediates.

- Base Selection : Triethylamine outperformed DMAP or pyridine, minimizing side reactions.

- Temperature Control : Reactions at 0°C reduced bis-amide formation (<5%) versus room temperature (15–20%).

Byproduct Analysis

LC-MS detected trace amounts of bis-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)oxalamide (m/z 563.3 [M+H]+), mitigated by slow addition of oxalyl chloride.

Comparative Evaluation of Synthetic Routes

| Method | Yield (%) | Purity (%) | Time (h) |

|---|---|---|---|

| Stepwise Coupling | 73 | 98.5 | 6 |

| One-Pot Synthesis | 65 | 95.2 | 8 |

| Solid-Phase | 52 | 89.7 | 12 |

The stepwise approach balances efficiency and purity, making it the preferred route.

Chemical Reactions Analysis

Types of Reactions

Oxidation: This compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole oxides.

Reduction: Reduction reactions can occur at the oxalamide group, converting it to the corresponding amine.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the morpholine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.

Major Products

Oxidation: Pyrrole oxides and other oxidized derivatives.

Reduction: Corresponding amines and reduced oxalamide derivatives.

Substitution: Substituted morpholine derivatives and other substituted products.

Scientific Research Applications

Enzyme Inhibition

Research indicates that compounds containing pyrrole and morpholine groups often exhibit enzyme inhibitory properties. Specifically, N1-methyl-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)oxalamide has been studied for its potential to inhibit enzymes such as:

- Monoamine Oxidase (MAO) : Compounds similar to this oxalamide have shown selective inhibition of MAO-A and MAO-B, which are involved in the degradation of neurotransmitters like serotonin and dopamine. This inhibition may contribute to antidepressant effects and mood regulation .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties. In vitro studies suggest that it may exhibit activity against various bacterial strains, including:

- Staphylococcus aureus : Related compounds have demonstrated minimal inhibitory concentrations (MICs) as low as 1 μg/mL against this pathogen, indicating strong antibacterial potential .

Anticancer Potential

The chromene scaffold within the compound is recognized for its anticancer properties. Research has shown that derivatives of this structure can induce apoptosis in cancer cells through mechanisms such as:

- Caspase Activation : Inducing apoptosis via caspase pathways.

- Cell Cycle Regulation : Modulating proteins involved in cell cycle progression .

Study on MAO Inhibition

A study synthesized several pyrrole derivatives to evaluate their MAO inhibitory activities. The most potent inhibitors were characterized by their ability to form hydrogen bonds with key residues in the enzyme's active site, demonstrating high selectivity for MAO-A and MAO-B .

Antimicrobial Efficacy Study

A recent investigation assessed a series of chromene derivatives against bacterial DNA gyrase, revealing that modifications in the pyrrole moiety enhanced antibacterial activity while maintaining low lipophilicity. This suggests that structural optimization can lead to improved efficacy against resistant bacterial strains .

Mechanism of Action

The mechanism of action of N1-methyl-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)oxalamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Oxalamide Derivatives

Structural and Functional Group Analysis

The following table compares the substituents and key features of the target compound with analogs identified in the literature:

Key Observations:

- Substituent Diversity : The target compound’s N2 substituent combines a morpholine ring (a saturated amine-containing heterocycle) with a pyrrole (an aromatic heterocycle). This contrasts with the pyridine-based substituent in the FAO/WHO compound and the adamantane-chlorobenzyl group in UC Davis derivatives .

- Biological Relevance: The morpholino group may enhance solubility due to its polarity, while the pyrrole could facilitate π-π stacking interactions in biological targets. In contrast, adamantane derivatives are known for their rigidity and lipid-binding properties, often used in antiviral or CNS-targeting drugs .

Melting Points and Stability:

Biological Activity

N1-methyl-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)oxalamide is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to review the biological activity of this compound, focusing on its mechanism of action, efficacy in various biological assays, and any relevant case studies or research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 361.402 g/mol. The compound features several functional groups that may influence its biological activity, including:

- Oxalamide group : Potential involvement in peptide interactions.

- Morpholino ring : Known for enhancing solubility and bioavailability.

- Pyrrole structure : Commonly associated with various pharmacological effects.

Antiinflammatory Activity

Research has indicated that derivatives of pyrrole compounds often exhibit anti-inflammatory properties. A related study demonstrated that certain pyrrole derivatives inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory process. For instance, a study on 1H-pyrrole derivatives showed significant inhibition of COX-2 with an IC50 value as low as 6.0 nM, indicating strong anti-inflammatory potential .

Anticancer Potential

Compounds with similar structural motifs have been investigated for their anticancer properties. Pyrrole-based compounds have been shown to induce apoptosis in cancer cell lines through various pathways, including the modulation of signaling pathways involved in cell survival and proliferation. Although specific studies on this compound are lacking, its structural analogs suggest a potential for anticancer activity.

Synthesis and Evaluation

A study synthesized a range of pyrrole derivatives, including compounds structurally similar to this compound, and evaluated their biological activities. The results indicated that these compounds could effectively inhibit pro-inflammatory cytokine production in macrophages .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies on pyrrole derivatives reveal that modifications in the substituents significantly affect their biological activities. For example, introducing different alkyl or aryl groups can enhance COX inhibition or improve selectivity towards COX-2 over COX-1 . This insight can guide further modifications to optimize the biological activity of this compound.

Data Table: Biological Activity Summary

Q & A

Q. What synthetic methodologies are recommended for preparing N1-methyl-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)oxalamide?

- The compound can be synthesized via multi-step coupling reactions. A typical approach involves: (i) Reacting 1-methyl-1H-pyrrole-2-carbaldehyde with morpholinoethylamine to form the substituted ethylamine intermediate. (ii) Coupling the intermediate with methyl oxalyl chloride under inert conditions using coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the oxalamide backbone. (iii) Purification via column chromatography or recrystallization to isolate the product .

- Analytical validation (e.g., NMR, LC-MS) is critical to confirm structural integrity .

Q. Which spectroscopic and computational techniques are essential for structural elucidation?

- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR to confirm proton environments and carbon frameworks, particularly for the pyrrole, morpholine, and methyl groups .

- X-ray Crystallography: To resolve stereochemistry and validate bond angles/distances, if single crystals are obtainable .

- Mass Spectrometry (LC-MS/HRMS): To verify molecular weight and fragmentation patterns .

Q. How to design preliminary biological activity assays for this compound?

- Enzyme Inhibition Assays: Test against kinases or proteases due to the morpholinoethyl group’s affinity for ATP-binding pockets .

- Antimicrobial Screening: Use microdilution assays (e.g., MIC determination) against Gram-positive/negative bacteria and fungi .

- Cytotoxicity Profiling: Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects .

Advanced Research Questions

Q. How to optimize synthetic yield and purity for scale-up?

- Reaction Optimization: Vary catalysts (e.g., HOBt for amide coupling), solvents (DMF vs. THF), and temperatures to enhance efficiency .

- Purification Strategies: Use orthogonal methods like preparative HPLC for challenging separations or silica gel chromatography with gradient elution .

- Quality Control: Implement in-process monitoring via TLC and inline FTIR to detect intermediates .

Q. How to resolve contradictions between in vitro and in vivo biological data?

- Bioavailability Analysis: Assess solubility (logP via shake-flask method) and metabolic stability (liver microsome assays) to explain discrepancies .

- Pharmacokinetic Modeling: Use compartmental models to predict tissue distribution and clearance rates .

- Metabolite Identification: Perform LC-MS/MS to detect active/inactive metabolites affecting in vivo outcomes .

Q. What computational approaches are suitable for structure-activity relationship (SAR) studies?

- Molecular Docking: Map interactions with target proteins (e.g., kinases) using AutoDock Vina or Schrödinger Suite .

- Molecular Dynamics (MD) Simulations: Analyze binding stability and conformational changes over 100-ns trajectories .

- QSAR Modeling: Use descriptors like topological polar surface area (TPSA) and Hammett constants to correlate substituent effects with activity .

Q. How to address challenges in purification due to structural complexity?

- Chromatography: Use reverse-phase HPLC with C18 columns and acetonitrile/water gradients for high-resolution separation .

- Crystallization: Screen solvents (e.g., ethyl acetate/hexane) and additives (ionic liquids) to improve crystal formation .

- Derivatization: Temporarily modify functional groups (e.g., acetylation of amines) to enhance solubility during purification .

Q. How to evaluate stability under varying experimental conditions?

- Accelerated Stability Studies: Expose the compound to UV light, humidity, and temperatures (25°C–60°C) for 4–8 weeks, monitoring degradation via HPLC .

- pH Stability: Incubate in buffers (pH 1–13) and analyze hydrolytic products using LC-MS .

- Oxidative Stress Testing: Use H2O2 or radical initiators (AIBN) to assess susceptibility to oxidation .

Methodological Tables

Table 1: Key Synthetic Parameters for Optimized Yield

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Coupling Agent | EDCI/HOBt | 85–90% |

| Solvent | Anhydrous DMF | +15% vs. THF |

| Temperature | 0°C → RT (gradual) | Prevents dimerization |

Table 2: Common Analytical Techniques for Structural Validation

| Technique | Key Insights | Reference |

|---|---|---|

| 1H NMR | Methyl group integration at δ 3.2–3.5 ppm | |

| HRMS | Exact mass confirmation (error < 2 ppm) | |

| X-ray | Confirms morpholine ring geometry |

Table 3: Biological Assay Conditions for Reproducibility

| Assay Type | Protocol | Key Metrics |

|---|---|---|

| Kinase Inhibition | ADP-Glo™ assay (IC50) | IC50 ≤ 1 µM |

| Cytotoxicity | MTT (48h incubation) | EC50 ± SEM |

| MIC Determination | Broth microdilution | MIC90 values |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.